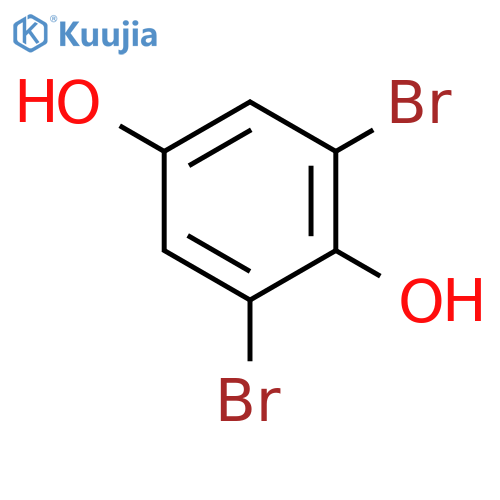Cas no 3333-25-3 (2,6-Dibromobenzene-1,4-diol)

2,6-Dibromobenzene-1,4-diol structure
商品名:2,6-Dibromobenzene-1,4-diol
2,6-Dibromobenzene-1,4-diol 化学的及び物理的性質
名前と識別子
-
- 1,4-Benzenediol,2,6-dibromo-
- 2,6-dibromobenzene-1,4-diol
- DIBROMOHYDROQUINONE, 2,6-(P)
- 1,4-Benzenediol,2,6-dibromo
- 2,5-Dibromhydrochinon
- 2,6-Dibrom-hydrochinon
- 2,6-Dibromo-1,4-benzenediol
- 2,6-dibromo-hydroquinone
- 2.6-Dibrom-1.4-dihydroxy-benzol
- 4-hydroxy-2,6-dibromophenol
- 2,6-Dibromohydroquinone
- K482GW3Y3E
- 2,6-dibromo-benzene-1,4-diol
- 2,6-Dibromoquinol
- NS00029463
- SCHEMBL69980
- CHEBI:19390
- UNII-K482GW3Y3E
- DTXSID20186956
- 1,3-DIBROMO-2,5-DIHYDROXYBENZENE
- NSC-226243
- NSC 226243
- EINECS 222-066-1
- 1,4-Benzenediol, 2,6-dibromo-
- Q209269
- FT-0708008
- 2,6-Dibromo-1,4-benzenediol #
- NSC226243
- 3333-25-3
- 2,6-Dibromobenzene-1,4-diol
-
- インチ: InChI=1S/C6H4Br2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H
- InChIKey: IELUPRVYGHTVHQ-UHFFFAOYSA-N
- ほほえんだ: OC1C=C(Br)C(O)=C(Br)C=1
計算された属性
- せいみつぶんしりょう: 265.85800
- どういたいしつりょう: 265.858
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 40.5A^2
じっけんとくせい
- 色と性状: No date available
- 密度みつど: 2.3±0.1 g/cm3
- ゆうかいてん: No date available
- ふってん: 283.0±35.0 °C at 760 mmHg
- フラッシュポイント: 124.9±25.9 °C
- 屈折率: 1.69
- PSA: 40.46000
- LogP: 2.62280
- じょうきあつ: 0.0±0.6 mmHg at 25°C
2,6-Dibromobenzene-1,4-diol セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,6-Dibromobenzene-1,4-diol 税関データ
- 税関コード:2908199090
- 税関データ:
中国税関コード:
2908199090概要:
HS:2908199090ハロゲン置換基のみを含む他のフェノール類及びフェノール類アルコールの誘導体及びその塩類付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2908199090。ハロゲン置換基のみを含むポリフェノール又はフェノールアルコールの誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国関税:5.5%. 一般関税:30.0%
2,6-Dibromobenzene-1,4-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D426513-100mg |
2,6-Dibromobenzene-1,4-diol |
3333-25-3 | 100mg |
$ 70.00 | 2022-06-05 | ||
| A2B Chem LLC | AF82922-5g |
2,6-Dibromobenzene-1,4-diol |
3333-25-3 | 95% | 5g |
$778.00 | 2023-12-30 | |
| abcr | AB602894-250mg |
2,6-Dibromobenzene-1,4-diol; . |
3333-25-3 | 250mg |
€208.10 | 2024-07-19 | ||
| abcr | AB602894-1g |
2,6-Dibromobenzene-1,4-diol; . |
3333-25-3 | 1g |
€363.30 | 2024-07-19 | ||
| A2B Chem LLC | AF82922-500mg |
2,6-Dibromobenzene-1,4-diol |
3333-25-3 | 95% | 500mg |
$199.00 | 2024-04-20 | |
| A2B Chem LLC | AF82922-10g |
2,6-Dibromobenzene-1,4-diol |
3333-25-3 | 95% | 10g |
$1277.00 | 2023-12-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587168-250mg |
2,6-Dibromobenzene-1,4-diol |
3333-25-3 | 98% | 250mg |
¥964.00 | 2024-05-18 | |
| TRC | D426513-500mg |
2,6-Dibromobenzene-1,4-diol |
3333-25-3 | 500mg |
$ 250.00 | 2022-06-05 | ||
| TRC | D426513-50mg |
2,6-Dibromobenzene-1,4-diol |
3333-25-3 | 50mg |
$ 50.00 | 2022-06-05 | ||
| A2B Chem LLC | AF82922-1g |
2,6-Dibromobenzene-1,4-diol |
3333-25-3 | 95% | 1g |
$264.00 | 2024-04-20 |
2,6-Dibromobenzene-1,4-diol 関連文献
-
D. J. Faulkner Nat. Prod. Rep. 1984 1 551
-
Bérangère Godde,Abdelaziz Jouaiti,Audrey Fluck,Nathalie Kyritsakas,Matteo Mauro,Mir Wais Hosseini Dalton Trans. 2017 46 14897
3333-25-3 (2,6-Dibromobenzene-1,4-diol) 関連製品
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
推奨される供給者
Amadis Chemical Company Limited
(CAS:3333-25-3)2,6-Dibromobenzene-1,4-diol

清らかである:99%/99%/99%
はかる:1g/5g/10g
価格 ($):215/690/1150